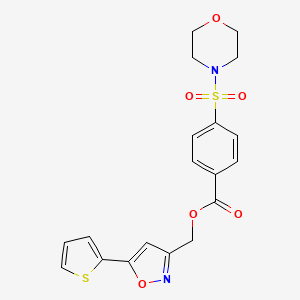
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate is a useful research compound. Its molecular formula is C19H18N2O6S2 and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a unique combination of an isoxazole ring, thiophene moiety, and a morpholinosulfonyl benzoate group. The general structure can be represented as follows:
Synthetic Routes
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Isoxazole Ring : Achieved through the cycloaddition of nitrile oxides with alkenes.
- Synthesis of the Thiophene Moiety : Utilized through various electrophilic substitution reactions.
- Coupling Reaction : The final step involves the coupling of the isoxazole and thiophene units with a morpholinosulfonyl benzoate under acidic conditions.
The compound exhibits multiple biological activities, primarily through its interaction with various molecular targets. It has shown promise as an antagonist for lysophosphatidic acid (LPA) receptors, which are implicated in several pathophysiological processes including cancer progression and fibrosis .
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that morpholinosulfonyl derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly its ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly dividing cells. Inhibition of TS can lead to cytotoxic effects in cancer cells .
Case Study 1: Anticancer Activity
In a recent study, a series of isoxazole derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that the presence of the thiophene moiety significantly enhanced the cytotoxicity against breast cancer cells, suggesting that this compound could be a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of morpholinosulfonyl derivatives against common pathogens. The results showed that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential application in treating bacterial infections .
Data Tables
属性
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S2/c22-19(26-13-15-12-17(27-20-15)18-2-1-11-28-18)14-3-5-16(6-4-14)29(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSQFOPWAOZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














